1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)
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Overview
Description
1,1’-[(3-Aminophenyl)methylene]di(naphthalen-2-ol) is a chemical compound that features a unique structure combining naphthalen-2-ol and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Aminophenyl)methylene]di(naphthalen-2-ol) typically involves the reaction of naphthalen-2-ol with an aminophenyl derivative. One common method is the Mannich reaction, which involves the condensation of naphthalen-2-ol, formaldehyde, and an amine. The reaction is usually carried out in a solvent such as methanol, ethanol, or propan-2-ol, with methanol often providing the best results .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Mannich reaction under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reactant concentrations are optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(3-Aminophenyl)methylene]di(naphthalen-2-ol) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,1’-[(3-Aminophenyl)methylene]di(naphthalen-2-ol) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of macroheterocycles and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,1’-[(3-Aminophenyl)methylene]di(naphthalen-2-ol) involves its interaction with specific molecular targets and pathways. The compound can form strong intramolecular hydrogen bonds, which influence its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: This compound is an impurity of Propranolol and is used in scientific research to investigate β2-adrenergic receptors.
Naphthalene-2,7-diol derivatives: These compounds are used in the synthesis of supramolecular catalysts and other macrocyclic structures.
Uniqueness
1,1’-[(3-Aminophenyl)methylene]di(naphthalen-2-ol) is unique due to its specific combination of naphthalen-2-ol and aminophenyl groups, which confer distinct chemical and biological properties. Its ability to form strong intramolecular hydrogen bonds and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
33871-71-5 |
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Molecular Formula |
C27H21NO2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-[(3-aminophenyl)-(2-hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C27H21NO2/c28-20-9-5-8-19(16-20)25(26-21-10-3-1-6-17(21)12-14-23(26)29)27-22-11-4-2-7-18(22)13-15-24(27)30/h1-16,25,29-30H,28H2 |
InChI Key |
UGZFAOBYBKYQJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(C3=CC(=CC=C3)N)C4=C(C=CC5=CC=CC=C54)O)O |
Origin of Product |
United States |
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